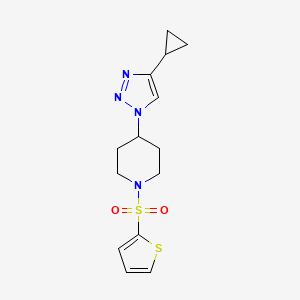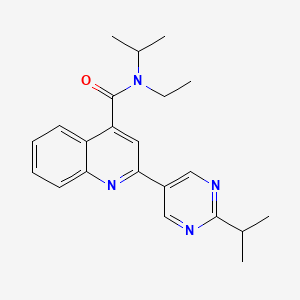![molecular formula C18H25N5O2 B5901649 3-azocan-1-yl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5901649.png)
3-azocan-1-yl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-azocan-1-yl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a chemical compound that has gained interest in scientific research due to its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-azocan-1-yl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 3-azocan-1-yl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide has biochemical and physiological effects on the body. It has been shown to reduce inflammation and cancer cell growth in vitro and in vivo. Additionally, it has been shown to have low toxicity and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using 3-azocan-1-yl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide in lab experiments is its low toxicity and high tolerability in animals. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
Future research on 3-azocan-1-yl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide could focus on further elucidating its mechanism of action. Additionally, it could be studied for its potential in the treatment of other inflammatory diseases and cancers. Further studies could also investigate the optimal dosage and administration of the compound for therapeutic use. Finally, research could focus on developing derivatives of the compound with improved efficacy and reduced toxicity.
Conclusion
In conclusion, 3-azocan-1-yl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a chemical compound with potential as a drug candidate for the treatment of inflammatory diseases and cancers. Its synthesis method has been established, and it has been shown to have low toxicity and high tolerability in animal studies. While its mechanism of action is not fully understood, it has been shown to have anti-inflammatory and anticancer properties. Future research could focus on further elucidating its mechanism of action, studying its potential in the treatment of other diseases, and developing derivatives with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis method of 3-azocan-1-yl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide involves the reaction of 3-pyridin-3-yl-1,2,4-oxadiazole-5-carbaldehyde with 3-azocan-1-amine and (S)-3-aminopropanol in the presence of a catalyst. The resulting product is purified through column chromatography to obtain the final compound.
Scientific Research Applications
3-azocan-1-yl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide has been studied for its potential as a drug candidate in various scientific research applications. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its potential as an anticancer agent.
properties
IUPAC Name |
3-(azocan-1-yl)-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c24-16(8-12-23-10-4-2-1-3-5-11-23)20-14-17-21-18(22-25-17)15-7-6-9-19-13-15/h6-7,9,13H,1-5,8,10-12,14H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHAAIAAFOXHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CCC(=O)NCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-(2-hydroxyethyl)-3-methoxy-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5901568.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(4-methyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B5901571.png)
![1-(2,5-dimethoxyphenyl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5901573.png)
![N'-(2-fluoro-5-methylphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]succinamide](/img/structure/B5901585.png)
![[2-({4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B5901592.png)
![(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one](/img/structure/B5901599.png)
![N-(3-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}phenyl)propanamide](/img/structure/B5901607.png)

![N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide](/img/structure/B5901629.png)

![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-7-fluoro-2-(1-isopropyl-1H-pyrazol-4-yl)quinoline](/img/structure/B5901636.png)
![N-[2-(2,5-dimethylphenyl)ethyl]-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B5901638.png)
![N'-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]succinamide](/img/structure/B5901640.png)
![(1R,9aR)-1-[(4-benzyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B5901647.png)